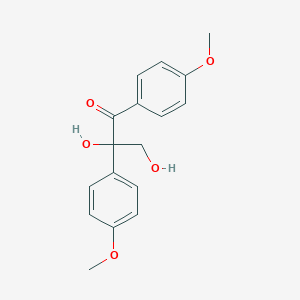
Copper;methyl 2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;methyl 2-hydroxybenzoate, also known as copper(II) methyl salicylate, is a coordination compound where copper is complexed with methyl 2-hydroxybenzoate. Methyl 2-hydroxybenzoate, commonly known as methyl salicylate, is an ester of salicylic acid. This compound is known for its characteristic wintergreen odor and is widely used in various applications, including as a flavoring agent and in topical analgesics.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of copper;methyl 2-hydroxybenzoate typically involves the reaction of copper(II) salts with methyl 2-hydroxybenzoate. One common method is to dissolve copper(II) sulfate in water and then add methyl 2-hydroxybenzoate dissolved in ethanol. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where copper(II) salts and methyl 2-hydroxybenzoate are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified using industrial-scale filtration and recrystallization techniques.
化学反应分析
Types of Reactions
Copper;methyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The methyl 2-hydroxybenzoate ligand can be substituted by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or ethylenediamine.
Complexation: Additional ligands like bipyridine or phenanthroline can be used to form more complex structures.
Major Products Formed
Oxidation: Oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Complexation: Multi-ligand copper complexes.
科学研究应用
Copper;methyl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in topical formulations for pain relief due to its anti-inflammatory properties.
Industry: Used in the formulation of various consumer products, including cosmetics and cleaning agents.
作用机制
The mechanism of action of copper;methyl 2-hydroxybenzoate involves the interaction of the copper ion with biological molecules. The copper ion can participate in redox reactions, generating reactive oxygen species that can damage microbial cell walls, leading to antimicrobial effects. Additionally, the methyl 2-hydroxybenzoate component can inhibit the activity of enzymes involved in inflammation, providing pain relief.
相似化合物的比较
Similar Compounds
Methyl salicylate: The parent compound, used widely in topical analgesics and as a flavoring agent.
Copper(II) acetate: Another copper complex with different ligands, used in various chemical applications.
Copper(II) sulfate: A common copper salt used in agriculture and industry.
Uniqueness
Copper;methyl 2-hydroxybenzoate is unique due to its combination of copper and methyl 2-hydroxybenzoate, providing both the antimicrobial properties of copper and the anti-inflammatory effects of methyl salicylate. This dual functionality makes it a valuable compound in both scientific research and practical applications.
属性
CAS 编号 |
15375-93-6 |
|---|---|
分子式 |
C16H16CuO6+2 |
分子量 |
367.84 g/mol |
IUPAC 名称 |
copper;methyl 2-hydroxybenzoate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*1-11-8(10)6-4-2-3-5-7(6)9;/h2*2-5,9H,1H3;/q;;+2 |
InChI 键 |
PNQDGJVIYJLKRN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1O.COC(=O)C1=CC=CC=C1O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
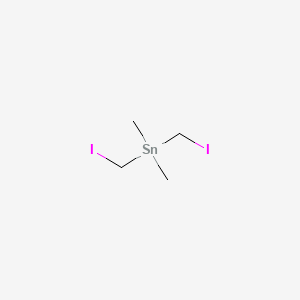

![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
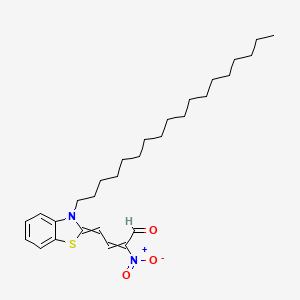

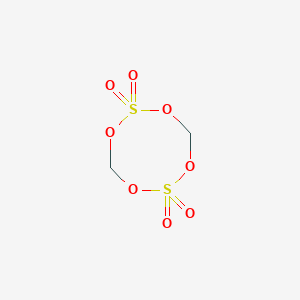
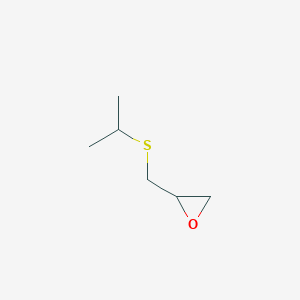
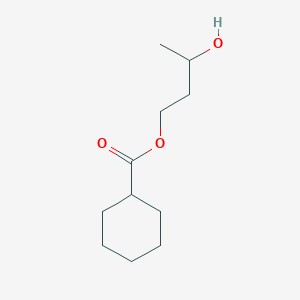


![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
